![molecular formula C22H18ClN3O2 B7460593 2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide, commonly known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a benzimidazole derivative, which is a class of compounds that has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of CPB is thought to involve the inhibition of PARP activity. PARP is an enzyme that plays a key role in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage and cell death. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPB has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPB inhibits PARP activity and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CPB reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPB has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit PARP activity. However, CPB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on CPB. One area of research is the development of more potent and selective PARP inhibitors based on the structure of CPB. Another area of research is the investigation of the anti-inflammatory and anti-oxidant activities of CPB in animal models of inflammatory diseases. Additionally, the potential toxicity of CPB at high concentrations needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of CPB involves the reaction of 4-chlorobenzyl alcohol with 2-aminobenzimidazole in the presence of a catalyst to form the intermediate 2-(4-chlorobenzyl)-1H-benzimidazole. This intermediate is then reacted with N-phenylacetyl chloride to form CPB. The synthesis of CPB has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
CPB has been found to exhibit a range of biological activities that make it a promising compound for scientific research. One of the most notable applications of CPB is its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-16-10-12-18(13-11-16)28-15-21-25-19-8-4-5-9-20(19)26(21)14-22(27)24-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEITSJPGFGNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


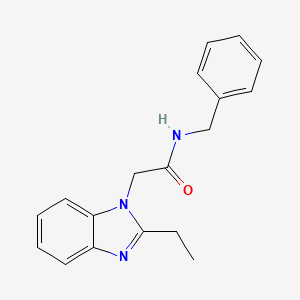
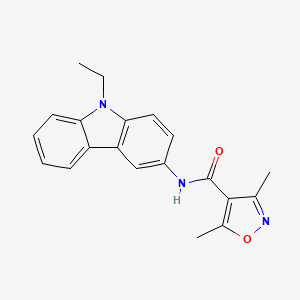
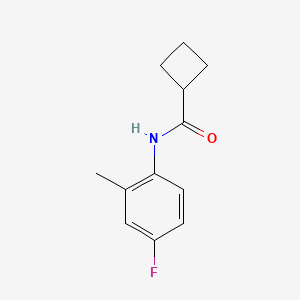


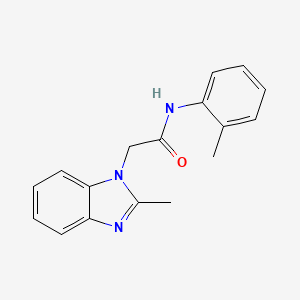

![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
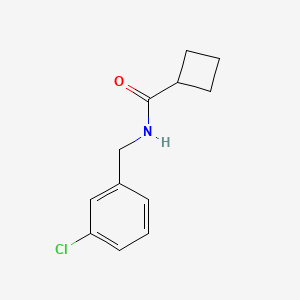
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)


